![molecular formula C14H12O B8784350 Stilben-4-ol](/img/structure/B8784350.png)
Stilben-4-ol
Overview
Description
Stilben-4-ol, also known as trans-4-hydroxy-stilbene, is a derivative of stilbene, a type of organic compound characterized by a 1,2-diphenylethylene structure. Stilbenes are naturally occurring compounds found in various plants and are known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stilben-4-ol typically involves the hydroxylation of trans-stilbene. One common method is the selective hydroxylation using unspecific peroxygenases from basidiomycetes such as Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula . These enzymes catalyze the regioselective hydroxylation of trans-stilbene to produce this compound with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis involving the Wittig-Horner reaction. This method involves the reaction of benzaldehyde with a phosphonate ester to form the stilbene backbone, followed by selective hydroxylation at the para position to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Stilben-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene quinones.
Reduction: Reduction reactions can convert it back to the parent stilbene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Stilbene quinones.
Reduction: Trans-stilbene.
Substitution: Halogenated stilbenes.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Stilben-4-ol has shown promising results in anticancer research. Its structural analogs, particularly 4,4′-dihydroxy-trans-stilbene, have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- Mechanism of Action : The compound appears to interfere with multiple signaling pathways involved in tumor growth, including the inhibition of topoisomerase activity and modulation of the phosphatidylinositol 3-kinase/AKT pathway. Studies have indicated that it can downregulate ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells .
2. Anti-inflammatory Properties
this compound exhibits significant anti-inflammatory effects by modulating various signaling pathways such as NF-κB and MAPK. These pathways are critical in regulating the immune response and inflammatory processes.
- Clinical Relevance : Research has demonstrated that stilbene derivatives can reduce the expression of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
3. Antioxidant Activity
The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related diseases. It scavenges free radicals and enhances cellular defense mechanisms against oxidative damage.
Medicinal Chemistry Insights
The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of stilbene derivatives can significantly enhance their biological activities. For instance, the introduction of hydroxyl groups at specific positions on the aromatic rings has been linked to increased potency against cancer cells and improved antioxidant capabilities .
Industrial Applications
1. Dyes and Photoproducts
Stilbenes, including this compound, are utilized in the production of dyes and optical brighteners due to their ability to absorb UV light and emit visible light.
Application Type | Description |
---|---|
Dyes | Used in textiles for coloring purposes. |
Optical Brighteners | Enhance whiteness in paper and plastics by converting UV light into visible light. |
2. Material Science
Stilbenes are also explored for their applications in material science, particularly in organic electronics and photonic devices.
Material Type | Application |
---|---|
Organic Photonic Devices | Used in organic light-emitting diodes (OLEDs) and solar cells due to their photophysical properties. |
Scintillators | Employed in radiation detection technologies due to their luminescent properties. |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of 4,4′-dihydroxy-trans-stilbene on pancreatic cancer cells, revealing that treatment led to significant reductions in cell viability through apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, stilbene derivatives were administered, resulting in decreased levels of inflammatory markers such as interleukin 6 (IL-6) and tumor necrosis factor alpha (TNF-α), showcasing their therapeutic potential .
Mechanism of Action
The mechanism of action of Stilben-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity, exhibiting both estrogenic and anti-estrogenic effects depending on the concentration.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest through the modulation of signaling pathways such as NF-κB and PI3K/Akt.
Comparison with Similar Compounds
Stilben-4-ol is similar to other stilbene derivatives such as:
Resveratrol (3,5,4’-trihydroxy-trans-stilbene): Known for its antioxidant and anticancer properties.
Pterostilbene (3,5-dimethoxy-4’-hydroxy-trans-stilbene): Exhibits better bioavailability and similar biological activities as resveratrol.
Piceatannol (3,5,3’,4’-tetrahydroxy-trans-stilbene): Has potent anticancer and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other stilbene derivatives. Its selective hydroxylation makes it a valuable compound for targeted therapeutic applications and material science research .
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H |
InChI Key |
QVLMUEOXQBUPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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